Fmoc-L-Pmp(tBu)2-OH
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Overview
Description
Fmoc-L-Pmp(tBu)2-OH: N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine , is a synthetic amino acid derivative. It is widely used in peptide synthesis due to its stability and the protective properties of the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly valuable in the synthesis of peptides that include phosphotyrosine analogs, which are crucial in studying protein phosphorylation and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Pmp(tBu)2-OH typically involves the following steps:
Phosphonomethylation: The phenylalanine derivative is then subjected to phosphonomethylation using di-tert-butylphosphonomethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled on a resin and then cleaved off after the synthesis is complete .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Substitution Reactions: The compound can undergo substitution reactions where the phosphonomethyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc group removal.
Substitution: Various bases and solvents can be used depending on the desired substitution reaction.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-L-Pmp(tBu)2-OH is used extensively in the synthesis of peptides that mimic phosphorylated proteins. These peptides are crucial for studying protein-protein interactions and enzyme-substrate relationships in biochemical pathways .
Biology and Medicine: In biological research, this compound is used to create peptide inhibitors that target specific protein domains, such as the Grb2-SH2 domain, which is involved in signal transduction pathways related to cancer . These inhibitors can serve as potential therapeutic agents for diseases like cancer.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of Fmoc-L-Pmp(tBu)2-OH involves its incorporation into peptides that mimic phosphorylated proteins. The phosphonomethyl group acts as a stable analog of the phosphate group, allowing the peptide to interact with target proteins in a manner similar to naturally phosphorylated peptides . This interaction can inhibit or modulate the activity of enzymes and other proteins involved in signal transduction pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Fmoc-Tyr(tBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis, but it lacks the phosphonomethyl group.
Fmoc-Thr(tBu)-OH: Similar in structure but contains a threonine residue instead of phenylalanine.
Uniqueness: Fmoc-L-Pmp(tBu)2-OH is unique due to its phosphonomethyl group, which provides stability and mimics the phosphate group in phosphorylated peptides. This makes it particularly valuable for studying phosphorylation-dependent processes and developing peptide-based inhibitors .
By understanding the properties and applications of this compound, researchers can leverage this compound to advance studies in biochemistry, molecular biology, and pharmaceutical development.
Biological Activity
Fmoc-L-Pmp(tBu)₂-OH , also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine, is a synthetic amino acid derivative widely utilized in peptide synthesis. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is crucial for the stability and selective deprotection of the amino functionality during chemical reactions. The compound's unique di-tert-butylphosphonomethyl group enhances its stability and mimics phosphorylated residues, making it a valuable tool for studying biological processes involving phosphorylation.
Fmoc-L-Pmp(tBu)₂-OH acts primarily as a phosphorylation mimic . Its phosphonomethyl group allows it to interact with proteins and enzymes that recognize phosphorylated residues, such as kinases and phosphatases. This interaction is essential for understanding various signaling pathways involved in cell growth, differentiation, and apoptosis. The compound's stability against hydrolysis by cellular phosphatases further enhances its utility in biological studies, as it remains intact longer than natural phosphorylated molecules, reducing the risk of degradation during experiments.
Applications in Research
- Peptide Synthesis : Fmoc-L-Pmp(tBu)₂-OH is extensively used in synthesizing peptides that mimic phosphorylated proteins. These peptides are crucial for studying protein-protein interactions and enzyme-substrate relationships within biochemical pathways.
- Cancer Research : The compound has been shown to inhibit specific protein domains involved in cancer signaling pathways, such as the Grb2-SH2 domain. This inhibition can disrupt critical signaling cascades that promote tumor growth.
- Drug Development : In pharmaceutical research, Fmoc-L-Pmp(tBu)₂-OH serves as a building block for peptide-based drugs, leveraging its stability and ease of incorporation into peptide chains.
Comparative Analysis
The following table compares Fmoc-L-Pmp(tBu)₂-OH with other similar compounds:
Compound Name | Description | Unique Features |
---|---|---|
Fmoc-L-Pma(tBu)₂-OH | Mimic of phosphorylated alanine | Contains a phosphonic acid group |
Fmoc-L-Pmp(tBu)₂-OH | Mimic of phosphorylated phenylalanine | Phosphonomethyl group provides stability |
Fmoc-L-Pser(tBu)₂-OH | Mimic of phosphorylated serine | More hydrophilic due to serine's hydroxyl group |
Fmoc-L-Pmp(tBu)₂-OH is particularly unique due to its ability to resist hydrolysis by phosphatases while effectively mimicking phosphorylated threonine, allowing researchers to study phosphorylation-dependent processes without rapid degradation.
Study 1: Inhibition of Plk1
In a significant study, Fmoc-L-Pmp(tBu)₂-OH was evaluated for its inhibitory effects on Polo-like kinase 1 (Plk1), a key regulator of cell division. The compound was found to act as a competitive inhibitor by binding to the enzyme's active site, disrupting its ability to phosphorylate target proteins essential for cell cycle progression. This disruption led to increased apoptosis in cancer cells, highlighting the potential of Fmoc-L-Pmp(tBu)₂-OH as a therapeutic agent in cancer treatment.
Study 2: Protein Interaction Studies
Another research effort focused on using Fmoc-L-Pmp(tBu)₂-OH to substitute natural phosphorylated threonine in various proteins. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy were employed to analyze binding affinities and conformational changes upon interaction with target proteins. Results indicated that the compound effectively mimicked the natural phosphorylated residues, providing insights into the functional roles of phosphorylation in cellular signaling.
Properties
IUPAC Name |
(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJTEQKISNAEV-LJAQVGFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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